molecular formula C14H14BrNO2S B2454029 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251624-67-5

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2454029
CAS No.: 1251624-67-5
M. Wt: 340.24
InChI Key: KYKJCDRWAVDXFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide” are not available, general methods for synthesizing similar compounds involve reactions with various substituted aryl or heteryl amines with alkyl cyanoacetates .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Benzothiophen Derivatives

Benzothiophen derivatives, sharing structural similarities with 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide, have been explored for their pharmacological activities. The synthesis involves bromomethyl compounds and secondary amines, leading to various derivatives with potential pharmacological activities (Chapman et al., 1973).

Reaction Mechanisms and Transformations

Investigations into the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea have revealed complex mechanisms including Eschenmoser coupling reactions, ring transformations, and dimerizations. These studies contribute to understanding the chemical behavior of brominated compounds and their potential for generating novel chemical entities (Kammel et al., 2015).

Ethoxybromination of Enamides

Ethoxybromination processes have been developed to yield α-bromo hemiaminals from enamides, demonstrating the versatility of brominated compounds in organic synthesis and their subsequent applications in various transformations (Nocquet-Thibault et al., 2013).

Bioactive Compound Development

Antipsychotic Agents

Research into benzamide derivatives, including structures akin to this compound, has identified compounds with potent antidopaminergic properties. These studies offer insights into the development of antipsychotic agents with minimal extrapyramidal side effects (Högberg et al., 1990).

Antioxidant Activities

Compounds derived from marine algae, which share bromophenol groups similar to the target molecule, have shown significant antioxidant activities. These findings underscore the potential of brominated compounds in developing natural antioxidant agents (Xu et al., 2003).

Future Directions

While specific future directions for “2-bromo-5-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide” are not available, similar compounds like indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-bromo-5-methoxy-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-18-11-2-3-13(15)12(8-11)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJCDRWAVDXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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